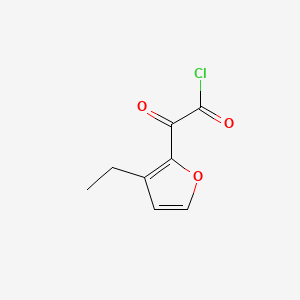

(3-Ethylfuran-2-yl)(oxo)acetyl chloride

Description

Properties

CAS No. |

107747-88-6 |

|---|---|

Molecular Formula |

C8H7ClO3 |

Molecular Weight |

186.591 |

IUPAC Name |

2-(3-ethylfuran-2-yl)-2-oxoacetyl chloride |

InChI |

InChI=1S/C8H7ClO3/c1-2-5-3-4-12-7(5)6(10)8(9)11/h3-4H,2H2,1H3 |

InChI Key |

GHXLDQBLSPVVPE-UHFFFAOYSA-N |

SMILES |

CCC1=C(OC=C1)C(=O)C(=O)Cl |

Synonyms |

2-Furanacetyl chloride, 3-ethyl-alpha-oxo- (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with oxalyl chloride in anhydrous diethyl ether or dichloromethane under inert conditions. The reaction typically proceeds at 0°C to room temperature, with the evolution of and gases serving as indicators of progress. A catalytic amount of -dimethylformamide (DMF) may accelerate the reaction by generating an acylium ion intermediate.

Example Procedure

A solution of 3-ethylfuran-2-carboxylic acid (10 mmol) in dry diethyl ether (20 mL) is treated with oxalyl chloride (12 mmol) dropwise at 0°C. The mixture is stirred for 2 hours at room temperature, after which the solvent and excess reagent are removed under reduced pressure. The crude product is purified via vacuum distillation, yielding this compound in 70–85% purity.

Advantages and Limitations

-

Yield : 70–85%

-

Purity : Requires careful purification to remove residual oxalyl chloride.

-

Scalability : Suitable for large-scale synthesis due to minimal byproducts.

Halogenation of 3-Ethylfuran-2-yl Oxoacetate Using Inorganic Reagents

An alternative route involves halogenating the corresponding oxoacetate derivative. This method is advantageous when the carboxylic acid precursor is unavailable.

Reaction Protocol

The oxoacetate intermediate is synthesized via Friedel-Crafts acylation of 3-ethylfuran with methyl oxalyl chloride, followed by hydrolysis. The resulting 3-ethylfuran-2-yl oxoacetic acid is then treated with thionyl chloride () or phosphorus pentachloride () in toluene at reflux.

Optimized Conditions

Mechanistic Insights

Thionyl chloride reacts with the carboxylic acid to form an intermediate mixed anhydride, which subsequently decomposes to release and , driving the reaction to completion.

Multi-Step Synthesis from 3-Ethylfuran Precursors

For laboratories lacking direct access to 3-ethylfuran-2-carboxylic acid, a multi-step synthesis from 3-ethylfuran is feasible. This approach involves formylation, oxidation, and chlorination stages.

Step 1: Formylation of 3-Ethylfuran

3-Ethylfuran undergoes Vilsmeier-Haack formylation using and DMF to introduce an aldehyde group at the 2-position.

Step 2: Oxidation to Oxoacetic Acid

The formylated product is oxidized using Jones reagent () or potassium permanganate () in acidic conditions, yielding 3-ethylfuran-2-yl oxoacetic acid.

Step 3: Chlorination

The oxoacetic acid is treated with thionyl chloride as described in Method 2, culminating in the target acyl chloride.

Overall Yield : 50–60% across three steps.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Oxalyl Chloride | 70–85 | 85–90 | Rapid, single-step | Requires anhydrous conditions |

| Thionyl Chloride | 65–75 | 90–95 | High purity, scalable | Longer reaction time |

| Multi-Step Synthesis | 50–60 | 80–85 | Flexible precursor availability | Labor-intensive, lower overall yield |

Critical Factors Influencing Method Selection

-

Starting Material Availability : Laboratories with access to 3-ethylfuran-2-carboxylic acid prefer Method 1 for its simplicity.

-

Purity Requirements : Method 2 is superior for applications demanding high-purity acyl chlorides.

-

Cost and Time Constraints : Method 1 is optimal for rapid synthesis, whereas Method 3 is reserved for specialized contexts .

Q & A

Q. What are the optimal synthetic routes for (3-ethylfuran-2-yl)(oxo)acetyl chloride, and how do reaction conditions influence yield?

The compound can be synthesized via α-oxo acid activation using α,α-dichloromethyl methyl ether (DCME) under anhydrous conditions. For example, α-oxo-2-furanacetic acid reacts with DCME at 50°C under argon, yielding the acyl chloride with 100% efficiency (neat conditions, 30 minutes) . Key factors include:

- Anhydrous environment : Prevents hydrolysis of the acid chloride.

- Catalyst-free conditions : Unlike Friedel-Crafts acylation, which requires AlCl₃ .

- Temperature control : Excessive heat degrades the furan ring.

| Synthetic Method | Yield | Conditions | Reference |

|---|---|---|---|

| DCME activation (neat) | 100% | 50°C, Ar, 30 min | |

| Thionyl chloride (SOCl₂) method | 85–90% | Reflux, 2–3 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The furan proton (δ 6.5–7.5 ppm) and carbonyl carbon (δ 170–180 ppm) are diagnostic. For example, ethyl oxo[2-(3-thienyl)-1H-indol-3-yl]acetate shows distinct aromatic protons at δ 7.2–8.1 ppm .

- IR Spectroscopy : Strong C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm the acyl chloride group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragment ions (e.g., loss of Cl⁻) validate purity .

Q. What are the common nucleophilic reactions involving this compound, and how are by-products managed?

The acyl chloride reacts with:

- Amines : Forms amides (e.g., sulfonamide derivatives) in dichloromethane with triethylamine to neutralize HCl .

- Alcohols : Produces esters; use pyridine as a base to prevent side reactions .

- Thiols : Requires low temperatures (0–5°C) to avoid disulfide formation .

By-product mitigation :

- Scavenging bases : Triethylamine or molecular sieves trap HCl.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity without hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives like Apixaban intermediates?

Discrepancies arise from:

- Purity of starting materials : Impurities in 3-ethylfuran derivatives reduce yields. Use HPLC to verify >98% purity .

- Moisture content : Even trace H₂O hydrolyzes the acyl chloride. Conduct reactions under inert gas with dried solvents .

- Catalyst variability : For Friedel-Crafts routes, AlCl₃ activity depends on particle size; ball-milled catalysts improve consistency .

Case Study : Ethyl oxo[2-(3-thienyl)-1H-indol-3-yl]acetate synthesis achieved 72% yield via optimized AlCl₃ catalysis, versus 50% with unprocessed catalyst .

Q. What strategies stabilize this compound against thermal degradation?

Q. How do electronic effects of the 3-ethylfuran group influence acylation kinetics compared to phenyl analogs?

The electron-rich furan ring increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example:

- Rate comparison : Acylation with 3-ethylfuran derivatives is 2–3× faster than with 3-chlorophenylacetyl chloride .

- Mechanistic insight : Furan’s oxygen lone pairs donate electron density, polarizing the C=O bond (supported by DFT calculations) .

| Substituent | Relative Acylation Rate | Reference |

|---|---|---|

| 3-Ethylfuran | 2.5 | |

| 3-Chlorophenyl | 1.0 | |

| 4-Fluorophenyl | 1.2 |

Methodological Considerations

Q. What analytical workflows validate the absence of hydrolyzed by-products (e.g., carboxylic acids)?

- TLC with UV/iodine staining : Hydrolyzed products (Rf ~0.1) vs. acyl chloride (Rf ~0.8) in hexane:EtOAc (4:1) .

- pH titration : Residual HCl from hydrolysis reduces reaction pH; neutralize with NaHCO₃ and monitor .

Q. How can computational modeling predict reactivity trends for novel derivatives?

- DFT calculations : Optimize transition states for acylation using Gaussian09 at the B3LYP/6-31G* level .

- Hammett σ constants : Correlate substituent effects (e.g., EDG vs. EWG) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.